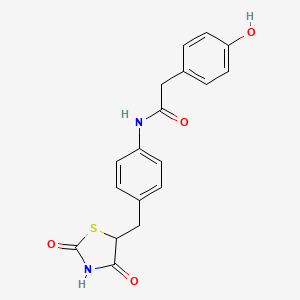

N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide

Description

N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a synthetic acetamide derivative featuring a thiazolidinedione (TZD) core. The TZD moiety (2,4-dioxothiazolidin-5-yl) is linked via a methylene bridge to a phenyl ring, which is further conjugated to an acetamide group substituted with a 4-hydroxyphenyl group.

Properties

Molecular Formula |

C18H16N2O4S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C18H16N2O4S/c21-14-7-3-12(4-8-14)10-16(22)19-13-5-1-11(2-6-13)9-15-17(23)20-18(24)25-15/h1-8,15,21H,9-10H2,(H,19,22)(H,20,23,24) |

InChI Key |

HJTBFNGTZVSGTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)NC(=O)CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Biological Activity

N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a compound derived from the thiazolidine-2,4-dione family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in the realms of antidiabetic, antioxidant, and antibacterial activities.

Synthesis

The synthesis of this compound typically involves a multi-step chemical process. The key steps include the formation of the thiazolidine ring and subsequent modifications to introduce phenolic and acetamide groups. The synthesis pathway is illustrated in the following table:

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | 2,4-thiazolidinedione + aromatic aldehyde | Thiazolidine derivative | Reflux in DMF |

| 2 | Thiazolidine derivative + chloroacetyl chloride | Acetamide derivative | Stirring at room temperature |

| 3 | Acetamide derivative + hydroxybenzaldehyde | Final product | Reflux in DMF |

Antidiabetic Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant hypoglycemic effects. In a study involving alloxan-induced hyperglycemia in Wistar albino rats, compounds similar to this compound demonstrated a marked reduction in blood glucose levels. The most active derivatives showed reductions comparable to established antidiabetic drugs such as Pioglitazone and Rosiglitazone .

Table: Hypoglycemic Activity Comparison

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays, including DPPH radical scavenging activity. Compounds derived from thiazolidine structures were found to exhibit enhanced antioxidant properties compared to their parent compounds. Specifically, the presence of hydroxyl groups on the phenyl rings significantly increased the scavenging ability against free radicals .

Table: Antioxidant Activity Data

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, outperforming several standard antibiotics .

Table: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Bacillus cereus | 20 | |

| Escherichia coli | 12 |

Case Studies

- Hypoglycemic Study : A study involving Wistar albino rats demonstrated that administration of this compound resulted in a significant decrease in blood glucose levels when compared to control groups.

- Antioxidant Evaluation : In vitro assays showed that the compound's antioxidant activity was concentration-dependent, with higher concentrations yielding greater scavenging effects on DPPH radicals.

- Antibacterial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with this compound, resulting in notable inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives containing heterocyclic cores (Table 1). Key differences lie in substituent groups, heterocyclic systems, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using XLogP3 approximations from similar structures (e.g., ).

Key Observations :

Core Heterocycle Differences: The target compound’s 2,4-dioxothiazolidine core distinguishes it from analogs with monoketone (4-oxo) or sulfanylidene (C=S) thiazolidinones (e.g., ).

Substituent Effects: The 4-hydroxyphenyl group in the target compound contrasts with 4-methoxyphenyl () and 2-hydroxyphenyl (). The para-hydroxy group may confer stronger antioxidant activity compared to methoxy derivatives . ’s phenylimino group introduces planar rigidity, which could influence π-π stacking interactions in biological targets.

Physicochemical Properties: The target compound’s lower molecular weight (~358 g/mol) and predicted LogP (~2.1) suggest better bioavailability compared to bulkier analogs like (MW 431.51, LogP ~3.5) .

Biological Implications :

- Thiazolidinediones (TZDs) are PPAR-γ agonists, but substituents modulate selectivity. The target compound’s hydroxyl group may reduce off-target effects compared to ’s methoxy group, which is associated with cytochrome P450 interactions .

- The simpler N-(4-hydroxyphenyl)acetamide () lacks a heterocyclic core, highlighting the TZD moiety’s role in conferring complex pharmacological activity .

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Synthesis of 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione Intermediate

- The starting material, 4-hydroxybenzaldehyde, is reacted with 2,4-thiazolidinedione in the presence of a catalytic base such as piperidine and a solvent like anhydrous toluene.

- The reaction is typically conducted under reflux at approximately 130 °C for 5 hours, facilitating Knoevenagel condensation.

- The product, 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione, precipitates upon cooling and is isolated by filtration and washing.

Step 2: Preparation of 2-(4-hydroxyphenyl)acetamide Derivative

- The 2-(4-hydroxyphenyl)acetamide moiety can be prepared via acetylation of 4-aminophenol or by direct synthesis involving 4-hydroxyphenylacetic acid derivatives.

- Acetylation is commonly performed using acetic anhydride under controlled temperature to yield the acetamide functionality.

Step 3: Coupling via Acylation or Nucleophilic Substitution

- The key step involves coupling the 5-benzylidene-2,4-thiazolidinedione intermediate with a 2-chloro-N-substituted acetamide derivative.

- This is achieved by reacting the acid chloride form of the acetamide with the thiazolidined

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide, and how is reaction completion monitored?

- Methodology : The compound can be synthesized via a two-step process:

Intermediate Preparation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in dimethylformamide (DMF) using potassium carbonate as a base.

Final Step : Stir the reaction mixture at room temperature, monitoring progress via thin-layer chromatography (TLC). Post-reaction, precipitate the product by adding water and purify via recrystallization.

- Key Parameters : Reaction time (TLC monitoring), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.5 molar ratio of intermediate to chloroacetylated reagent) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the molecular structure of this compound?

- Essential Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR and -NMR spectra to confirm substituent positions (e.g., hydroxyphenyl and dioxothiazolidine moieties).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretching at ~1700 cm for the acetamide and dioxothiazolidine rings).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection.

- Data Interpretation : Cross-reference observed peaks with predicted chemical shifts and absorption bands from computational tools (e.g., PubChem) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

- Experimental Design :

- Catalyst Screening : Test alternative bases (e.g., sodium hydride, triethylamine) and solvents (acetonitrile, THF) to improve reaction efficiency.

- Temperature Control : Evaluate yield at elevated temperatures (40–60°C) to accelerate reaction kinetics while avoiding decomposition.

- Scale-Up Considerations : Use flow chemistry to maintain consistency in mixing and heat distribution during large-scale synthesis.

- Outcome Metrics : Compare yields (%) and purity via HPLC across conditions. Pilot studies in achieved ~75% yield with KCO/DMF .

Q. What in vivo experimental models are suitable for assessing the hypoglycemic activity of this compound, and how should dosage be calibrated?

- Methodology :

- Animal Models : Use Wistar albino mice with streptozotocin-induced diabetes. Monitor blood glucose levels at 0, 2, 4, 6, and 8 hours post-administration.

- Dosage Calibration : Conduct dose-response studies (e.g., 10–100 mg/kg body weight) to establish the effective dose (ED) and toxicity thresholds (LD).

- Control Groups : Include positive controls (e.g., metformin) and vehicle-treated groups to validate results.

- Data Analysis : Use ANOVA to compare glucose reduction across cohorts. reported significant hypoglycemic effects at 50 mg/kg .

Q. How should researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

- Systematic Approach :

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma concentration-time profiles to assess bioavailability and tissue penetration.

Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to in vivo effects.

Target Engagement Studies : Employ radioligand binding assays to confirm interaction with molecular targets (e.g., PPAR-γ) in relevant tissues.

- Case Study : If in vitro IC values for PPAR-γ activation are low but in vivo efficacy is high, metabolites or synergistic pathways may explain the disparity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.